(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid
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Overview
Description
(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid is a chiral compound featuring an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring through cyclization reactions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the van Leusen synthesis or other cyclization methods that allow for large-scale production. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Oxazole: The parent compound with a similar heterocyclic structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness: (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid is unique due to its chiral nature and the presence of the oxazole ring, which imparts specific biological activities and chemical reactivity. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2S)-2-methyl-3-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
TXRKGYACDPFSKB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN=CO1)C(=O)O |
Canonical SMILES |
CC(CC1=CN=CO1)C(=O)O |
Origin of Product |
United States |
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